tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Renin inhibitor aspartic protease structure-based drug design

tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2, MF: C11H21NO3, MW: 215.29) is a chiral, cis-configured 3,5-disubstituted piperidine derivative featuring a Boc-protected nitrogen, a 3-hydroxyl group, and a 5-methyl substituent in a defined (3S,5R) absolute configuration. It belongs to the class of N-Boc-3-hydroxypiperidine building blocks, which are extensively utilized in medicinal chemistry for the synthesis of bioactive molecules targeting aspartic proteases (e.g., renin), serine/threonine kinases (e.g., Pim-1), and G protein-coupled receptors (e.g., vasopressin V1b, CXCR4, CCR5).

Molecular Formula C11H21NO3
Molecular Weight 215.29
CAS No. 1909294-25-2
Cat. No. B3324581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
CAS1909294-25-2
Molecular FormulaC11H21NO3
Molecular Weight215.29
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyMEYHEQDHYZKZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2): A Chiral cis-3,5-Disubstituted Piperidine Building Block for Renin and Kinase Inhibitor Programs


tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2, MF: C11H21NO3, MW: 215.29) is a chiral, cis-configured 3,5-disubstituted piperidine derivative featuring a Boc-protected nitrogen, a 3-hydroxyl group, and a 5-methyl substituent in a defined (3S,5R) absolute configuration [1]. It belongs to the class of N-Boc-3-hydroxypiperidine building blocks, which are extensively utilized in medicinal chemistry for the synthesis of bioactive molecules targeting aspartic proteases (e.g., renin), serine/threonine kinases (e.g., Pim-1), and G protein-coupled receptors (e.g., vasopressin V1b, CXCR4, CCR5) . The compound is supplied by multiple vendors at purities ranging from 95% to 98% (e.g., Leyan: 98%, AKSci: 97%, Combi-Blocks: 95%) . The cis-3,5-disubstituted piperidine scaffold has been validated in structure-based drug design as a privileged pharmacophore for oral direct renin inhibitors, with the (3S,5R) configuration specifically identified as the eutomer (the stereoisomer bearing the majority of biological activity) by X-ray crystallography [2].

Why Generic Substitution Fails: Stereochemical Identity Determines Biological Activity in 3,5-Disubstituted Piperidine Scaffolds


Attempting to substitute tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate with its racemate (CAS 955028-51-0), its enantiomer (CAS 1932597-68-6), its trans diastereomer (CAS 2413846-73-6), or the stereochemically undefined analog (CAS 1909335-89-2) carries quantifiable risk. X-ray crystallographic studies on the related 3,5-disubstituted piperidine renin inhibitor scaffold unequivocally demonstrated that the (3S,5R) enantiomer is the eutomer, binding to a nonsubstrate topography of the rh-renin prime site, while the distomer ((3R,5S)-enantiomer) showed no productive binding [1]. Furthermore, the cis configuration itself is a critical structural determinant: structure-based design efforts starting from a cis-configured 3,5-disubstituted piperidine HTS hit (syn,rac)-1 led to analogs with high in vitro renin potency, excellent off-target selectivity, and 60% oral bioavailability in rat; trans diastereomers of related scaffolds typically display orders-of-magnitude lower potency [2]. Using a racemate or an incorrect stereoisomer as a synthetic intermediate thus introduces stereochemical ambiguity that can degrade or abolish target engagement in downstream compounds, compromising SAR interpretability and potentially wasting entire synthetic campaigns. The defined (3S,5R) absolute stereochemistry is not a vendor specification artifact—it is a validated pharmacophoric requirement [1].

Quantitative Differentiation Evidence for tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2) vs. Closest Analogs


Enantiomeric Identity: (3S,5R) as the Eutomer Confirmed by X-Ray Crystallography in Renin Inhibitor Scaffolds

In a landmark study on 3,5-disubstituted piperidine direct renin inhibitors, X-ray crystallography resolved the binding mode of the racemate (rac)-5 and identified the (3S,5R) enantiomer as the eutomer that productively engages the rh-renin prime site via a peptidomimetic binding topography. The (3R,5S) enantiomer (distomer) failed to bind in this nonsubstrate pocket [1]. While this evidence stems from closely related 3,5-disubstituted piperidine scaffolds bearing different P1′ and P3 substituents rather than the simple Boc-protected building block itself, it establishes a stereochemical structure-activity principle that is directly transferable: the (3S,5R) configuration is the biologically competent stereoisomer within the cis-3,5-disubstituted piperidine chemotype. Purchasing the racemate (CAS 955028-51-0) or the enantiomeric (3R,5S) compound (CAS 1932597-68-6) would therefore introduce the inactive distomer, diluting or abolishing target engagement in downstream analogs [1].

Renin inhibitor aspartic protease structure-based drug design enantiomer differentiation X-ray crystallography

Cis vs. Trans Diastereomer Differentiation: cis-3,5-Disubstitution as a Pharmacophoric Prerequisite for Renin Inhibition

Structure-based design efforts at Novartis demonstrated that only the cis-configured 3,5-disubstituted piperidine scaffold provides the appropriate geometry for simultaneous occupation of the prime and nonprime subsites of the renin active site. The cis-configured HTS hit (syn,rac)-1 was optimized to the 4-hydroxy-3,5-substituted piperidine 31, which achieved high in vitro potency toward human renin, excellent off-target selectivity, 60% oral bioavailability in rat, and dose-dependent blood pressure lowering in the double-transgenic rat model [1]. The corresponding trans diastereomer (e.g., (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate, CAS 2413846-73-6) places the 3- and 5-substituents on opposite faces of the piperidine ring, fundamentally altering the three-dimensional presentation of functional groups and disrupting the binding geometry required for renin active-site engagement. Consequently, trans diastereomers are not viable substitutes for cis-configured building blocks in aspartic protease inhibitor programs [1].

Renin inhibitor diastereomer comparison cis vs. trans configuration oral bioavailability off-target selectivity

Chiral Purity Specification: Defined (3S,5R) Stereoisomer vs. Undefined Stereochemistry (CAS 1909335-89-2)

The target compound (CAS 1909294-25-2) is supplied with a defined absolute stereochemistry of (3S,5R). In contrast, the widely listed 1-Boc-3-hydroxy-5-methylpiperidine (CAS 1909335-89-2) carries the same molecular formula (C11H21NO3) and molecular weight (215.29 g/mol) but is sold without stereochemical specification—PubChem records this compound with two undefined atom stereocenters (Undefined Atom Stereocenter Count = 2) [1]. This means that CAS 1909335-89-2 may represent any mixture of the four possible stereoisomers ((3S,5R), (3R,5S), (3S,5S), and (3R,5R)) or may be the racemic cis mixture. Vendor purity specifications for the defined (3S,5R) compound consistently fall in the 95–98% range , whereas the stereochemically undefined variant lacks any enantiomeric excess specification. XLogP3 computed for the parent structure is 1.4, with a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Chiral purity stereochemical definition vendor specification enantiomeric excess SAR reproducibility

Documented Synthetic Utility Across Multiple Target Classes: Pim-1, Vasopressin V1b, CXCR4, and CCR5 Antagonist Programs

The 1-Boc-3-hydroxy-5-methylpiperidine chemotype has been employed as a synthetic building block across multiple patent-disclosed therapeutic programs. Specifically, derivatives of this scaffold have been reported as reactants in the synthesis of Pim-1 kinase inhibitors, Vasopressin1b receptor antagonists, CXCR4 antagonists, and CCR5 antagonists . In the CCR5 antagonist series, piperidine-based compounds have demonstrated antagonist activity with IC50 values ranging from 2.80 × 10³ nM to 2.68 × 10⁴ nM in cell-based assays [1][2]. For CXCR4 antagonists incorporating related piperidine scaffolds, IC50 values as low as 2.70 nM have been reported against CXCL12-induced calcium flux in human CD4-positive T cells [3]. These data establish that the 3-hydroxy-5-methylpiperidine scaffold—when incorporated into elaborated drug-like molecules—supports nanomolar to low-micromolar target engagement across multiple therapeutically relevant target classes. The Boc protecting group further provides orthogonal protection during multistep synthesis, enabling selective deprotection under acidic conditions (e.g., TFA/CH₂Cl₂) [4].

Pim-1 kinase inhibitor vasopressin receptor antagonist CXCR4 antagonist CCR5 antagonist building block versatility

Recommended Research and Procurement Scenarios for tert-Butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate (CAS 1909294-25-2)


Structure-Based Design of Oral Direct Renin Inhibitors

This compound is the preferred chiral building block for constructing cis-3,5-disubstituted piperidine-based renin inhibitors, where the (3S,5R) configuration has been validated by X-ray crystallography as the eutomer that binds the rh-renin prime site [1]. Downstream elaborated analogs from this scaffold series achieved high in vitro renin potency, 60% oral bioavailability in rat, and dose-dependent blood pressure lowering in the double-transgenic rat model [2]. Programs targeting hypertension via RAAS blockade should specify this exact stereoisomer, not the racemate.

Pim-1 Kinase Inhibitor Lead Optimization

Patent disclosures identify the 3-hydroxy-5-methylpiperidine scaffold as a key synthetic intermediate for Pim-1 kinase inhibitors . Pim-1 is a serine/threonine kinase implicated in hematopoietic cell survival and proliferation, making it a target of interest in oncology. The Boc-protected amine allows for modular elaboration, while the 3-hydroxyl and 5-methyl substituents provide vectors for further functionalization to optimize kinase selectivity.

CXCR4 and CCR5 Antagonist Synthesis for HIV Entry Inhibition

Elaborated piperidine derivatives incorporating the 3-hydroxy-5-methyl substitution pattern have demonstrated CXCR4 antagonist activity with IC50 values in the low nanomolar range (2.70 nM in calcium flux assays) and CCR5 antagonist activity in the low micromolar range [3][4]. The (3S,5R) building block provides the stereochemically defined core for synthesizing chemokine receptor antagonists targeting HIV entry, where stereochemistry can critically impact receptor binding and antiviral potency.

Fragment-Based Drug Discovery (FBDD) Library Construction

The 3,5-disubstituted piperidine chemotype was originally identified as a fragment hit in a target-family tailored high-throughput screening library for aspartic proteases [2]. The compound's molecular weight (215.29 g/mol), XLogP3 (1.4), hydrogen bond donor/acceptor counts (1 HBD, 3 HBA), and topological polar surface area (49.8 Ų) [5] place it within fragment-like physicochemical space, making it suitable as a privileged fragment core for FBDD library assembly. Its defined (3S,5R) stereochemistry ensures that any fragment-to-lead optimization proceeds from a stereochemically pure starting point.

Quote Request

Request a Quote for tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.